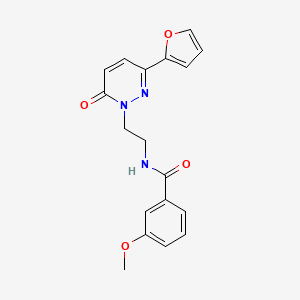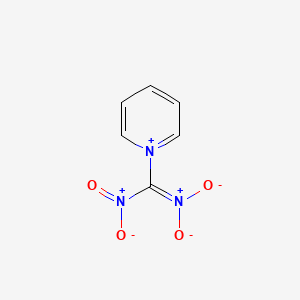
(Dinitromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of (Dinitromethyl)pyridine consists of a pyridine ring with a dinitromethyl group attached. The two planes defined by the dinitromethyl group and the pyridine ring are nearly perpendicular. Crystallographic studies reveal its arrangement in an orthorhombic crystal system .
4.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including denitration reactions. For instance, the denitration of 2-trinitromethylpyridine with potassium iodide in methanol leads to the formation of the potassium salt of 2-(dinitromethyl)pyridine .
5.
Scientific Research Applications
Catalysis in Material Manufacturing : Aryl-substituted bis(imino)pyridine iron dinitrogen complexes, including those with dinitromethylpyridine, show significant potential in the hydrosilylation of 1,2,4-trivinylcyclohexane. This process is crucial in the manufacture of low rolling resistance tires, with these iron compounds demonstrating unprecedented selectivity and outperforming commercially used platinum compounds (Atienza et al., 2012).
Synthesis of Energetic Compounds : Research on pyridine derivatives, including the synthesis of trinitromethyl functional groups, has led to the creation of compounds with good densities and detonation velocities. These compounds, synthesized from reactions with N2O4 and pyridinecarboxaldoximes, have shown superior performance compared to traditional explosives like TNT (Zhang et al., 2017).
Chemical Reduction Processes : Bis(imino)pyridine iron dinitrogen complexes are effective in the catalytic hydroboration of various alkenes. They offer high activity and selectivity, demonstrating advantages in substrate scope over precious metal catalysts (Obligacion & Chirik, 2013).
Applications in Organic Synthesis : These iron complexes are also potent precatalysts for the chemo- and regioselective reduction of aldehydes and ketones, representing some of the most active iron-catalyzed carbonyl reductions reported to date (Tondreau et al., 2008).
Degradation of Hazardous Compounds : A study on pyridine degradation in drinking water using a dielectric barrier discharge system showed the potential of this approach in treating nitrogen heterocyclic compounds. This could have significant implications for water purification processes (Li et al., 2017).
Photoinduced Proton Transfer : Investigations into 2-(2′,4′-dinitrobenzyl)pyridine have revealed complex photochromic reactions, where photoinduced proton transfer leads to the formation of metastable colored tautomers. This property could be useful in developing materials for optical applications (Ziane et al., 1999).
Mechanism of Action
As an energetic material, (Dinitromethyl)pyridine exhibits favorable detonation properties. Theoretical calculations using Gaussian 03 and EXPLO5 programs demonstrate good to excellent detonation velocities and pressures. It outperforms TNT and even shows comparable detonation performance to RDX, although its thermal stability is lower than that of RDX .
Properties
IUPAC Name |
[nitro(pyridin-1-ium-1-yl)methylidene]-dioxidoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c10-8(11)6(9(12)13)7-4-2-1-3-5-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOABSTPGCLRIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C(=[N+]([O-])[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[N+](C=C1)/C(=[N+](\[O-])/[O-])/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2909103.png)
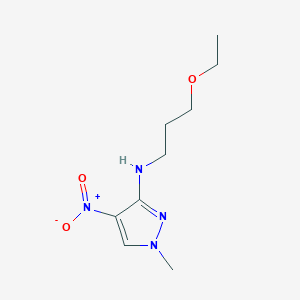
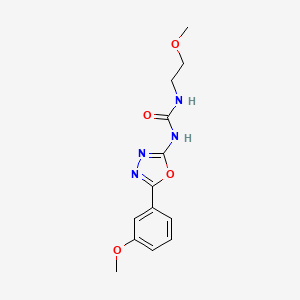
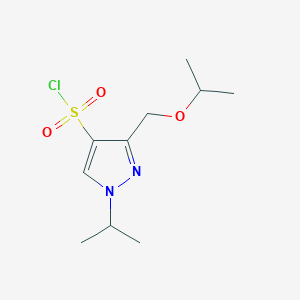

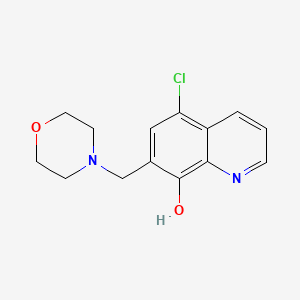

![(3-fluoropyridin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2909119.png)
![N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2909120.png)
